molecular formula C20H13NO B12669231 Benzo(a)pyren-3-amine, N-hydroxy- CAS No. 149635-26-7

Benzo(a)pyren-3-amine, N-hydroxy-

Cat. No.: B12669231
CAS No.: 149635-26-7
M. Wt: 283.3 g/mol
InChI Key: CGWUYMHNHXYGCC-UHFFFAOYSA-N
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Description

Benzo(a)pyren-3-amine, N-hydroxy- is a hydroxylated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The compound features an amine group at the 3-position of the benzo(a)pyrene backbone, with a hydroxyl group attached to the nitrogen atom. This structural modification confers unique reactivity, particularly in radical-mediated transformations. N-hydroxy compounds, including this derivative, are critical precursors for generating electron-deficient N-oxyl radicals, which are employed in cross-dehydrogenative coupling (CDC) reactions for functionalizing organic substrates such as aromatic hydrocarbons and carbonyl compounds .

Properties

CAS No.

149635-26-7

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

N-benzo[a]pyren-3-ylhydroxylamine

InChI

InChI=1S/C20H13NO/c22-21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21-22H

InChI Key

CGWUYMHNHXYGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)pyren-3-amine, N-hydroxy- typically involves the nitration of benzo(a)pyrene followed by reduction and subsequent hydroxylation. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reduction step often employs iron powder and hydrochloric acid, while the hydroxylation can be achieved using hydrogen peroxide in the presence of a catalyst such as ferrous sulfate .

Industrial Production Methods

Industrial production of Benzo(a)pyren-3-amine, N-hydroxy- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyren-3-amine, N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives

    Reduction: Amines, reduced hydrocarbons

    Substitution: Substituted aromatic compounds

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Benzo(a)pyren-3-amine, N-hydroxy- vs. N-Benzylamine Derivatives

  • Example Compounds: N-Benzyl-N-(4-chlorobenzyl)-N-[2-iodo-3-(4-chlorophenoxy)propyl]amine (7c) N-Benzyl-N-(4-methoxybenzyl)-N-(2-iodo-3-phenoxypropyl)amine (7d)
  • Key Differences :
    • Backbone : Benzo(a)pyren-3-amine, N-hydroxy- is based on a PAH framework, while 7c/7d feature aliphatic or simple aromatic backbones.
    • Functional Groups : The hydroxyl group on the N-amine in Benzo(a)pyren-3-amine enhances its ability to form reactive radicals, unlike the halogenated or alkoxy-substituted benzyl groups in 7c/7d.
    • Applications : N-Benzylamines like 7c/7d are primarily intermediates in drug synthesis, whereas Benzo(a)pyren-3-amine, N-hydroxy- is tailored for catalytic radical reactions .

B. Pyridin-3-amine Derivatives

  • Example Compounds :
    • 6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine (4, 12–14)
    • N-Benzyl-3-pyridinemethylamine
  • Key Differences :
    • Heterocyclic vs. PAH Systems : Pyridin-3-amines incorporate nitrogen-containing heterocycles, offering distinct electronic properties compared to the fully conjugated PAH system of Benzo(a)pyren-3-amine.
    • Reactivity : Pyridin-3-amines are often used in medicinal chemistry (e.g., as kinase inhibitors), whereas Benzo(a)pyren-3-amine, N-hydroxy- is optimized for oxidative coupling reactions .

C. Morphinan-3-amine Derivatives

  • Example Compounds :
    • (-)-17-(Cyclohexylmethyl)-N-methyl-N-(4-methoxyphenyl)morphinan-3-amine
    • (-)-N-Methyl-(3'-hydroxybenzyl)morphinan-3-amine
  • Key Differences: Complexity: Morphinan derivatives have a rigid tetracyclic structure, contrasting with the planar benzo(a)pyrene system. Bioactivity: These compounds target opioid receptors, while Benzo(a)pyren-3-amine, N-hydroxy- is non-bioactive and serves synthetic/catalytic roles .

Physicochemical Properties

Property Benzo(a)pyren-3-amine, N-hydroxy- N-Benzylamines (7c/7d) Pyridin-3-amines (4, 12)
Molecular Weight ~300–350 g/mol ~500–600 g/mol ~250–400 g/mol
Solubility Low (PAH backbone) Moderate (oily) Moderate (polar groups)
Stability Air-sensitive (radical precursor) Stable Stable
Functional Groups N–OH, aromatic amine Halogens, alkoxy Pyridine, benzyloxy
  • Key Insight: The hydroxyl group in Benzo(a)pyren-3-amine, N-hydroxy- increases polarity compared to non-hydroxylated analogues but is offset by the hydrophobic PAH system .

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